molecular formula C27H20N2O2S B304136 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide

Cat. No. B304136
M. Wt: 436.5 g/mol
InChI Key: UOLCMJBKMYWZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide, also known as DPh-SA, is a novel compound that has been synthesized for potential use in scientific research. This compound has shown promising results in various studies, leading to its increasing interest in the scientific community.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide has been shown to inhibit the activity of Akt and mTOR, which are involved in cell growth and survival. In neurodegenerative diseases, 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the reduction of oxidative stress, and the modulation of inflammatory responses. In cancer cells, 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide has been shown to reduce the production of reactive oxygen species and increase the expression of antioxidant enzymes. In inflammation, 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of certain signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide in lab experiments is its high potency and specificity, which allows for precise targeting of certain pathways and enzymes. Another advantage is its low toxicity, which makes it a safer alternative to other compounds. However, one limitation of using 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the use of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide in scientific research. One direction is the exploration of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is the investigation of its mechanism of action and its potential interactions with other signaling pathways and enzymes. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide in various experimental settings.

Synthesis Methods

The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide involves the reaction of 4,5-diphenyl-2-oxazolethiol with 2-naphthylacetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide has been used in various scientific research applications, including but not limited to, cancer research, neurodegenerative diseases, and inflammation. In cancer research, 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative diseases, 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress. In inflammation, 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide has been shown to reduce the production of inflammatory cytokines.

properties

Product Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide

Molecular Formula

C27H20N2O2S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C27H20N2O2S/c30-24(28-23-16-15-19-9-7-8-14-22(19)17-23)18-32-27-29-25(20-10-3-1-4-11-20)26(31-27)21-12-5-2-6-13-21/h1-17H,18H2,(H,28,30)

InChI Key

UOLCMJBKMYWZPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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